![molecular formula C14H20N2O5S B5802778 N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide often involves complex reactions that can include steps like oxidation, electrophilic alkylation, and nucleophilic allylation or propargylation. These processes can be influenced by the use of specific reagents or catalysts, leading to the formation of various sulfonamide derivatives through mechanisms such as the Arbuzov rearrangement, where reactive intermediates rearrange to form the desired product. A notable method involves the reaction of diorganotin oxides with dimethyl sulfite under reflux conditions, leading to methoxydiorganotin methanesulfonates, which further react to yield the sulfonamide derivatives (Narula et al., 1999).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives reveals a range of interactions and conformations that are key to understanding their chemical behavior. Studies often utilize spectroscopic methods like NMR and X-ray crystallography to elucidate these structures. For instance, the structural analysis of certain sulfonamide compounds has shown configurations that facilitate their reactivity and interaction with other molecules, demonstrating how the spatial arrangement of atoms within the molecule influences its properties and reactivity (Singh et al., 2000).
Chemical Reactions and Properties
Sulfonamide compounds can undergo a variety of chemical reactions, including those leading to the formation of complexes with metals or the rearrangement of functional groups. These reactions are often dependent on the specific substituents present in the molecule and can lead to products with different physical and chemical properties. For example, the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine with palladium(II) and mercury(II) illustrate the compound's ability to form coordination compounds with metals, offering insight into its chemical versatility (Singh et al., 2000).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of the substituents. X-ray crystallography provides detailed information on the molecular and crystal structure, which is essential for predicting and understanding the physical behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and interactions with other molecules, are fundamental to their utility in various chemical contexts. Studies on the reactivity of these compounds with different chemical agents can reveal pathways for new reactions and potential applications. The synthesis of sulfonamide derivatives through reactions such as the Arbuzov rearrangement showcases the chemical versatility and reactivity of these compounds, highlighting their potential in synthetic organic chemistry (Narula et al., 1999).
特性
IUPAC Name |
N-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-13-5-3-12(4-6-13)16(22(2,18)19)11-14(17)15-7-9-21-10-8-15/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDJUQOEFMWUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

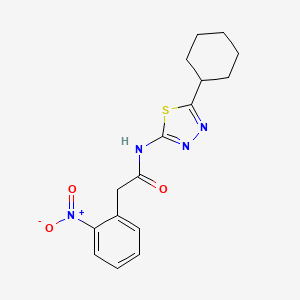
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)
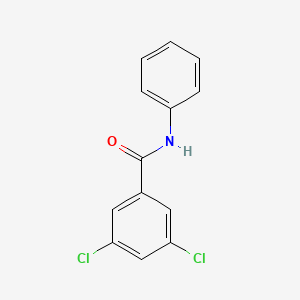
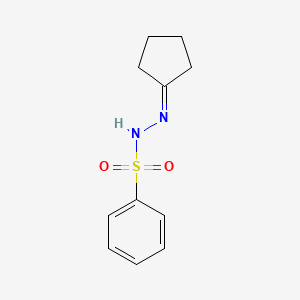
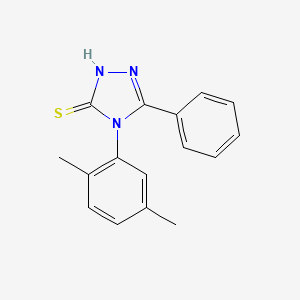
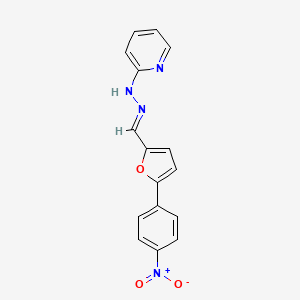
![2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)



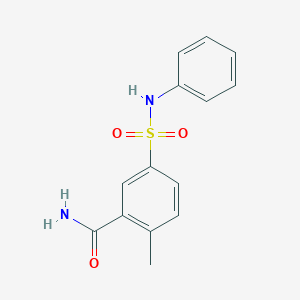
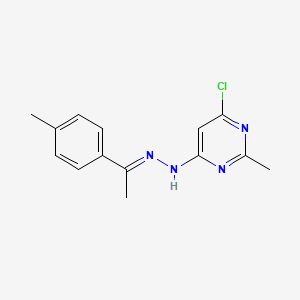
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)